MC3/MC4 Nonselectivity vs. 90‑Fold Selective MC4 Antagonist JKC363
SHU 9119 is a nonselective MC3/MC4 antagonist with IC50 values of 0.23 nM (MC3R) and 0.06 nM (MC4R), a selectivity ratio of only ~3.8‑fold [1]. In marked contrast, the structurally related cyclic antagonist JKC363 displays a 90‑fold preference for MC4R (IC50 0.5 nM for MC4R vs. 44.9 nM for MC3R) [2]. This difference means that only SHU 9119 can simultaneously block both receptor subtypes at concentrations achievable in standard cellular assays.
| Evidence Dimension | Receptor binding affinity (IC50, competitive radioligand binding) |
|---|---|
| Target Compound Data | SHU 9119 IC50 hMC3R = 0.23 nM; hMC4R = 0.06 nM |
| Comparator Or Baseline | JKC363 IC50 hMC4R = 0.5 nM; hMC3R = 44.9 nM |
| Quantified Difference | 90‑fold selectivity for MC4R over MC3R (JKC363) vs. ~3.8‑fold (SHU 9119) |
| Conditions | 125I‑NDP‑α‑MSH displacement, cloned human MC3R and MC4R expressed in HEK293 cells |
Why This Matters
Allows experimental designs requiring simultaneous MC3 and MC4 blockade without the confounding variable of subtype preference.
- [1] PeptideDB. SHU 9119 – Product Data Sheet. Accessed 2026. View Source
- [2] Adooq Biosciences. JKC363 – Product Data Sheet. Accessed 2026. View Source
